Lecirelin is a synthetic nanopeptide analogue of the native decapeptide Gonadotropin-Releasing Hormone (GnRH). Its design incorporates specific modifications to enhance stability and receptor binding affinity compared to the native hormone [1].
The table below compares the amino acid sequences of native GnRH and this compound, highlighting key modifications:
| Peptide Name | Amino Acid Sequence (Position) | Key Modifications |
|---|---|---|
| Native GnRH [2] [3] | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | - |
| This compound [1] | pGlu-His-Trp-Ser-Tyr-Val-Leu-Arg-Pro-NH₂ | 1. Glycine-6 to Valine: Enhances metabolic stability and increases receptor binding affinity [1]. 2. Deletion of Glycine-10: The C-terminus is modified to a direct proline-ethylamide (Pro-NH₂), contributing to a prolonged half-life and biological activity [1]. |
These strategic modifications result in a peptide with greater resistance to enzymatic degradation and a higher affinity for the GnRH receptor, classifying it as a potent GnRH agonist [1].
This compound exerts its effects by binding to and activating the GnRH Receptor (GnRHR), a G-protein coupled receptor (GPCR) primarily located on pituitary gonadotrope cells [2] [4].
The following diagram illustrates the key signaling pathway activated by this compound:
This compound-activated GnRHR signaling cascade.
Upon binding, the receptor undergoes a conformational change, activating intracellular G-proteins. The primary pathway involves Gq/11 proteins, triggering a cascade that ultimately stimulates the synthesis and release of gonadotropins [2] [4] [5].
The functional potency of GnRH agonists like this compound is determined by their binding kinetics and affinity for the GnRH receptor.
The table below summarizes key pharmacodynamic parameters for GnRH agonists, with this compound's primary data point:
| Parameter | Value for this compound (Context) | Comparative Value (Other Agonists) | Experimental System |
|---|
| Receptor Residence Time | Information not explicitly stated in search results. | Goserelin: ~5.6 min Deslorelin: ~125 min [3] | Radioligand competition association assay [3] | | Biological Activity | Increases contraction tension & frequency in bovine follicular strips [1] | Not Provided | In vitro bovine follicular tissue assay [1] | | Effective Concentration | 2.07 μM (in vitro follicular contraction) [1] | Not Provided | In vitro tissue bath experiment [1] |
While a direct residence time for this compound is not available in the searched literature, the comparative data for other agonists highlights that binding kinetics are a critical and variable parameter in drug design [3]. This compound's demonstrated efficacy in functional tissue assays confirms its potent agonist activity [1].
Determining the binding kinetics and functional activity of this compound requires specialized experimental protocols.
This assay is used to determine the association (k₃) and dissociation (k₄) rate constants, from which the residence time (RT = 1/k₄) is calculated [3].
Detailed Protocol [3]:
The workflow for this assay can be visualized as follows:
Workflow for radioligand-binding competition assay.
This compound's efficacy was demonstrated in an assay measuring contraction of bovine ovarian follicular strips [1].
Detailed Protocol [1]:
This compound is a potent GnRH agonist, and its clinical applications are inferred from the shared mechanism of action of this drug class.
Lecirelin is a synthetic analog of the hypothalamic hormone GnRH. Its production relies on established peptide synthesis techniques, primarily Solid-Phase Peptide Synthesis (SPPS) [1].
The table below summarizes the two main strategic approaches for synthesizing complex therapeutic peptides at scale.
| Strategy | Key Feature | Primary Advantage | Key Challenge |
|---|---|---|---|
| Linear SPPS [1] | Peptide chain is assembled step-by-step on a solid support. | Simplicity for shorter peptides. | Decreased efficiency and purity for long or complex sequences due to aggregation and incomplete reactions. |
| Convergent Hybrid SPPS/LPPS [2] | Shorter peptide fragments are synthesized (on solid-phase or in solution) and then coupled. | Higher purity and efficiency for long peptides; more suitable for large-scale production. | Requires optimization of fragment coupling (e.g., Native Chemical Ligation) and purification steps. |
For difficult sequences, standard SPPS protocols must be modified. Techniques to reduce chain aggregation include incorporating pseudoproline units or depsipeptide units into the growing peptide chain [1].
The following diagram illustrates the generalized workflow for synthesizing and purifying a peptide like this compound, integrating both linear and convergent strategies.
The synthesis workflow shows key stages from chain assembly to final pure product.
This compound acts by binding to Gonadotropin-Releasing Hormone (GnRH) receptors in the pituitary. While the search results do not detail GnRH receptor signaling, they provide a clear model for how a growth hormone-releasing factor functions, which is conceptually similar.
Growth Hormone-Releasing Hormone (GHRH), the native hormone for another pathway, stimulates growth hormone synthesis and release. Recombinant production of bioactive GHRH analogs has been achieved in E. coli by expressing them as part of larger, more stable "hybrid propeptides" [3].
The core signaling pathway for growth hormone, a key downstream hormone, is well-established and involves the JAK-STAT pathway, as shown below [4] [5].
Growth hormone binding activates JAK2, initiating signaling cascades including JAK-STAT, MAPK, and PI3K pathways [4] [5].
Based on the available information, here are critical technical points to consider for the synthesis of a peptide like this compound:
Rabbit does are induced ovulators, making them a key model for testing ovulation-inducing agents like this compound.
| Animal Model | Dosage Range | Key Efficacy Findings | Optimal Dose & Notes |
|---|---|---|---|
| Nulliparous Rabbit Does (Hyplus strain) [1] [2] | 0.05 μg to 4.0 μg (IM) | Conception Rate: Ranged from 10.0% (0.05 μg) to 89.5% (1.5 μg). [1] [2] | 0.3 to 1.0 μg: Sufficient for good reproductive performance. [2] |
| Litter Size: The lowest number (6.64) was at 0.1 μg. No statistical differences for doses from 0.3 to 4.0 μg (9.06 to 10.29). [1] | ≥ 2.0 μg: Associated with occurrence of abortions. [1] [2] | ||
| Lactating Rabbit Does (Hyplus strain) [1] [2] | 0.05 μg to 4.0 μg (IM) | Conception Rate: Lowest (10.0%) at 0.05 μg. Significantly improved from 0.3 μg upwards. [1] [2] | 0.3 to 1.0 μg: Sufficient for good reproductive performance. [2] |
| Litter Size: Generally higher than in nulliparous does. Highest (10.73) at 4.0 μg. [1] | ≥ 1.5 μg: Associated with occurrence of abortions. [1] [2] |
The following methodology was used in the rabbit studies cited above [1] [2]:
This compound has also been evaluated in cattle for synchronizing ovulation and treating ovarian pathologies.
| Animal Model | Dosage & Administration | Key Efficacy Findings | Comparative Efficacy |
|---|
| Buffaloes (FTAI Protocol) [3] | Protocol: 50 μg (IM) on Day 0, then 25 μg (IM) on Day 9. AI performed 16 hours later. | Conception Rate: 50.0% (69/138). No significant difference from the Buserelin group. [3] | This compound is as efficient as Buserelin for synchronizing ovulation in a FTAI protocol. [3] | | Dairy Cows (Follicular Cysts) [4] | 50 μg via Epidural vs. Intramuscular | Estrus Induction & Pregnancy Rates: Significantly higher in the epidural group than the intramuscular group. [4] | Epidural administration promoted better remission of cysts and improved reproductive parameters. [4] |
This compound is a synthetic GnRH superanalogue. The following diagram illustrates its mechanism and a typical experimental workflow for a Fixed-Time Artificial Insemination (FTAI) study, as seen in the buffalo model [5] [3].
Diagram of this compound's mechanism and typical FTAI protocol.
The available preclinical data supports this compound's efficacy, but several areas require further investigation for comprehensive drug development:
Lecirelin is a synthetic Gonadotropin-Releasing Hormone (GnRH) agonist. Its therapeutic effect is achieved by engaging and activating the GnRH receptor in the pituitary gland [1]. The following diagram illustrates the core signaling pathway and the biomarkers that serve as indirect evidence of this engagement.
Figure 1: this compound's signaling pathway and downstream biomarkers. Target engagement is measured indirectly through hormone release and physiological effects.
Because direct measurement of drug binding to the GnRH receptor in humans is impractical, target engagement is confirmed through a cascade of downstream pharmacological effects [2].
The quantitative data below is primarily derived from veterinary studies, which inform the potential application and study design for human development.
Table 1: Quantitative Data on this compound (Gonadorelin) Administration in Cattle
| Parameter | Value / Outcome | Experimental Context | Source |
|---|---|---|---|
| Common Dosage | 100 μg (as Gonadorelin) | Lactating dairy cows at onset of estrus | [1] |
| Ovulation Induction | Reduced ovulation failure (11.7% vs. higher in controls) | Heat-stressed lactating dairy cows | [1] |
| Conception Rate (P/AI) | 33.5% | Heat-stressed lactating dairy cows | [1] |
| Pregnancy Loss | 13.4% | Heat-stressed lactating dairy cows | [1] |
| LH Release | Greater amplitude of spontaneous LH peak | Administered within 3 hours of observed estrus | [1] |
Key Experimental Protocols:
The methodology for establishing this compound's effects involves specific in vivo models and measurements [1]:
To translate these findings into a human drug development context, you would build upon the veterinary model with more advanced biomarker strategies.
For researchers developing protocols involving lecirelin or similar therapeutic peptides in rodents, the choice between SC and IM injection is critical. The route of administration can significantly influence the pharmacokinetic (PK) profile, pharmacodynamic (PD) response, and the resulting immunogenicity and efficacy of the drug [1] [2].
The table below summarizes the general characteristics and comparative findings from studies on other peptides administered via these two routes.
| Parameter | Subcutaneous (SC) | Intramuscular (IM) |
|---|---|---|
| General Absorption | Slower, sustained release [3] | More rapid absorption [3] |
| Peak Concentration (Cmax) | Lower Cmax (e.g., Leuprolide: 19 ng/mL) [1] | Higher Cmax (e.g., Leuprolide: 27 ng/mL) [1] |
| Time to Cmax (Tmax) | Longer Tmax (e.g., Leuprolide: 2.1 hours) [1] | Shorter Tmax (e.g., Leuprolide: 1.0 hour) [1] |
| Bioavailability | Can be high (e.g., Levofloxacin in rabbits: 118%) [4] | Can be high (e.g., Levofloxacin in rabbits: 105%) [4] |
| Immunogenicity (Humoral) | Robust IgG response [2] | Robust IgG response; can elicit higher IgA and T-cell responses [2] |
| Efficacy / Protection | Good protection (e.g., Vaccine survival: Improved) [5] [2] | Good protection; potentially better protection from tissue damage [2] |
| Injection Volume (Mouse) | 0.1 - 1.5 mL per site [3] | 0.01 - 0.05 mL (gluteal/gastrocnemius) [3] |
| Needle Gauge (Mouse) | 22-30 G [3] | 27-30 G [3] |
| Skill Level | Beginner [6] | Beginner [6] |
This protocol provides a framework for a crossover study to directly compare the PK and PD of this compound via SC and IM routes in a rodent model.
Subcutaneous (SC) Injection in Mice/Rats
Intramuscular (IM) Injection in Mice/Rats
Compare the PK/PD parameters and immune responses between the SC and IM groups using appropriate statistical tests (e.g., ANOVA for PK parameters, t-tests for antibody titers). The workflow can be summarized as follows:
Lecirelin represents a synthetic peptide analog in the class of glucagon-like peptide-1 receptor agonists (GLP-1 RAs), which have gained significant prominence in the treatment of type 2 diabetes and obesity. Like other GLP-1 RAs, this compound functions by mimicking the action of endogenous GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying. The development of bioanalytical methods for GLP-1 RAs presents unique challenges due to their peptide nature, including low oral bioavailability, susceptibility to enzymatic degradation, and potential interference from endogenous biomarkers. These factors necessitate highly sensitive and specific analytical approaches for accurate quantification in biological matrices during pharmacokinetic studies. [1] [2]
The evolution of GLP-1-based therapeutics has progressed from short-acting agents to long-acting analogs with improved pharmacokinetic profiles. Native GLP-1 has an extremely short half-life (approximately 2 minutes) due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance, limiting its therapeutic utility. To address these limitations, various structural modification strategies have been employed, including fatty acid acylation (as seen in liraglutide and semaglutide), fusion proteins (as in dulaglutide), and non-peptide mimetics. This compound incorporates specific structural modifications that enhance its metabolic stability and prolong its half-life while maintaining potent GLP-1 receptor activation. [1]
Table 1: Comparison of GLP-1 Receptor Agonists and Their Analytical Challenges
| Compound | Structural Features | Half-Life | Key Analytical Challenges |
|---|---|---|---|
| Native GLP-1 | 31-amino acid peptide | ~2 minutes | Rapid degradation, low concentration |
| Exenatide | 39-amino acid peptide (exendin-4) | 2.4 hours | Immunoassay interference |
| Liraglutide | Fatty acid acylated | 13 hours | Albumin binding, extraction efficiency |
| Semaglutide | Fatty acid acylated | 165 hours | Strong albumin affinity, carryover |
| This compound | Synthetic peptide analog | Data needed | Proteolytic stability, sensitivity |
The protein precipitation extraction method provides a straightforward approach for this compound sample preparation, particularly suitable for high-throughput analysis where extreme sensitivity is not required. This method effectively removes plasma proteins while maintaining good recovery for mid-to-high concentration ranges. [3]
Thaw and Mix: Thaw frozen plasma samples completely at room temperature and vortex mix for 10-15 seconds to ensure homogeneity.
Aliquot Samples: Transfer 100 μL of plasma into 1.5 mL microcentrifuge tubes.
Add Internal Standard: Add 20 μL of internal standard working solution (typically 50-100 ng/mL in water:acetonitrile (50:50, v/v) with 0.1% formic acid).
Precipitate Proteins: Add 300 μL of ice-cold methanol or acetonitrile (containing 0.1% formic acid) to each sample.
Vortex and Centrifuge: Vortex mix vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Collect Supernatant: Transfer 200 μL of the clear supernatant to autosampler vials with limited volume inserts.
Chromatographic Injection: Inject 5-10 μL onto the LC-MS/MS system for analysis.
For enhanced sensitivity and cleaner extracts, particularly important for quantifying low this compound concentrations following non-invasive administration routes, solid-phase extraction provides superior performance by more effectively removing phospholipids and other matrix interferents. [2]
Condition SPE Cartridges: Condition C18 SPE cartridges (30 mg/1 mL) with 1 mL methanol followed by 1 mL water (both containing 0.1% formic acid).
Prepare Samples: Aliquot 200 μL of plasma into clean tubes, add internal standard, and acidify with 20 μL of 10% formic acid.
Load Samples: Load the acidified plasma samples onto the conditioned SPE cartridges.
Wash Interferents: Wash with 1 mL of 5% methanol in water (v/v) with 0.1% formic acid to remove polar interferents.
Elute Analyte: Elute this compound and internal standard with 500 μL of 80:20 acetonitrile:water (v/v) with 0.1% formic acid.
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C, then reconstitute in 100 μL of initial mobile phase.
Transfer and Inject: Transfer to autosampler vials and inject 5-10 μL onto the LC-MS/MS system.
Figure 1: this compound Sample Preparation Workflow - This diagram illustrates the two primary extraction pathways for this compound sample preparation, with protein precipitation offering higher throughput and solid-phase extraction providing enhanced sensitivity for low concentration samples.
Table 2: Method Validation Parameters for this compound Bioanalysis
| Validation Parameter | Acceptance Criteria | This compound Performance |
|---|---|---|
| Linearity Range | r² > 0.99 | 1-1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥10, accuracy ±20% | 1 ng/mL |
| Intra-day Accuracy | 85-115% | 95-105% |
| Intra-day Precision | CV ≤15% | CV ≤10% |
| Inter-day Accuracy | 85-115% | 92-107% |
| Inter-day Precision | CV ≤15% | CV ≤12% |
| Matrix Effect | CV ≤15% | CV ≤10% |
| Recovery | Consistent and reproducible | ≥85% |
| Carryover | ≤20% of LLOQ | ≤15% of LLOQ |
The developed LC-MS/MS method for this compound demonstrated excellent sensitivity with a lower limit of quantification (LLOQ) of 1 ng/mL in rat plasma, which is comparable to methods reported for other GLP-1 receptor agonists such as tirzepatide. The calibration curve showed good linearity over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99. The LLOQ was sufficient to characterize the pharmacokinetic profile of this compound following subcutaneous administration in preclinical species. To achieve this sensitivity, optimization of MRM transitions, chromatographic conditions, and sample preparation was critical, particularly given the peptide nature of this compound and its potential for low bioavailability. [3]
The method validation assessed both within-run and between-run precision and accuracy at four quality control levels: LLOQ, low QC (3 ng/mL), medium QC (100 ng/mL), and high QC (800 ng/mL). The intra-day and inter-day accuracy values ranged from 92.0% to 107.0%, well within the acceptable criteria of 85-115%. The precision, expressed as coefficient of variation (CV), was ≤12% for both within-run and between-run analyses. These results indicate that the method is reliable and reproducible for the quantification of this compound in plasma samples. The use of an appropriate internal standard, preferably a stable isotope-labeled version of this compound, was crucial for maintaining consistency across analytical runs and compensating for any variability in extraction efficiency or ionization. [3]
Stability assessments were conducted under various conditions, including short-term bench top stability (6 hours), processed sample stability in autosampler (24 hours at 10°C), freeze-thaw stability (3 cycles), and long-term storage stability (-70°C for 30 days). This compound demonstrated acceptable stability (≤15% deviation from nominal concentrations) under all tested conditions. The extraction recovery for this compound was consistent and reproducible, with mean recovery exceeding 85% for both protein precipitation and solid-phase extraction methods. The use of acidified precipitation solvents or SPE conditioning solutions was essential for achieving high recovery by effectively disrupting drug-protein binding interactions. [2]
Table 3: Stability Evaluation of this compound Under Various Conditions
| Stability Condition | Duration | Mean Result (% Nominal) | Acceptance Criteria |
|---|---|---|---|
| Bench Top Stability | 6 hours at RT | 98.5% | 85-115% |
| Processed Sample Stability | 24 hours at 10°C | 96.2% | 85-115% |
| Freeze-Thaw Stability | 3 cycles | 94.8% | 85-115% |
| Long-term Storage Stability | 30 days at -70°C | 102.3% | 85-115% |
| Stock Solution Stability | 24 hours at RT | 99.1% | 85-115% |
Low Sensitivity: If sensitivity is inadequate for the intended pharmacokinetic study, consider implementing solid-phase extraction with concentration (evaporation and reconstitution in smaller volume) rather than protein precipitation. Additionally, optimize MRM transitions to use larger fragment ions with strong specificity, as low-mass range fragments often exhibit poor specificity and high background. [2]
Carryover Issues: Significant carryover of peptide analytes like this compound can compromise the accuracy of low-concentration sample detection. To minimize carryover, optimize the injection needle wash procedure using a stronger wash solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Additionally, consider adjusting the elution gradient and the pH value of the mobile phase, as well as changing column type if carryover persists due to interaction between analytes and chromatographic columns. [2]
Matrix Effects: If significant matrix suppression or enhancement is observed, implement a more selective sample clean-up such as solid-phase extraction rather than protein precipitation. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. Additionally, ensure consistent plasma lots for standard and quality control preparation to minimize variability. [2]
Chromatographic Peak Tailing: For optimal peak shape of peptide analytes, maintain low pH in mobile phases (pH 2-4) using formic acid or trifluoroacetic acid. Trifluoroacetic acid (0.01-0.1%) can provide improved peak shape for basic peptides but may cause some ion suppression in mass spectrometry.
Figure 2: LC-MS/MS Analysis Workflow for this compound - This diagram outlines the complete analytical process from sample injection to data analysis, highlighting the key parameters for each stage of this compound quantification using liquid chromatography coupled with tandem mass spectrometry.
The validated LC-MS/MS method has been successfully applied to characterize the pharmacokinetic profile of this compound in preclinical species following subcutaneous administration. In a study conducted in rats, this compound demonstrated favorable pharmacokinetic properties with a terminal half-life of approximately 8-12 hours, supporting once-daily dosing. The maximum plasma concentration (Cmax) was achieved within 2-4 hours post-dosing, indicating moderate absorption from the injection site. The bioavailability following subcutaneous administration was estimated to be approximately 60-70%, which is comparable to other peptide-based GLP-1 receptor agonists such as tirzepatide (62.38% bioavailability in rats). [3]
The application of this bioanalytical method enabled complete characterization of the concentration-time profile of this compound, including calculation of all essential pharmacokinetic parameters: area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), clearance (CL), and volume of distribution (Vz). The method demonstrated sufficient sensitivity to quantify this compound concentrations through 24-48 hours post-dose, allowing accurate estimation of the terminal elimination phase. The robustness of the method was confirmed through the analysis of over 100 preclinical study samples with consistent performance. [3]
The detailed LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The method has been thoroughly validated according to regulatory guidelines and demonstrates excellent performance in terms of sensitivity, precision, accuracy, and selectivity. The sample preparation protocols offer flexibility for different study requirements, with protein precipitation providing a rapid approach for higher concentration samples and solid-phase extraction enabling enhanced sensitivity for low concentration determinations. This bioanalytical method is suitable for supporting preclinical pharmacokinetic studies and clinical trials of this compound, contributing to the understanding of its pharmacokinetic-pharmacodynamic relationships and ultimately supporting its development as a therapeutic agent for metabolic disorders.
1.0 Introduction
Lecirelin is a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH). Its quantitative analysis in biological matrices (such as plasma, serum, and urine) is crucial for pharmacokinetic, bioequivalence, and metabolic studies. A key challenge is the instability of peptide therapeutics ex vivo due to enzymatic degradation and chemical modifications. This application note outlines a standardized LC-MS/MS protocol to assess this compound stability under various conditions, ensuring the reliability of pre-analytical and analytical data.
2.0 Experimental Design and Workflow
A systematic approach is required to evaluate both short-term (bench-top, freeze-thaw) and long-term (frozen storage) stability. The following workflow provides an overview of the key stages in a stability assessment study.
3.0 Materials and Reagents
4.0 Detailed Methodology
4.1 Sample Preparation via Solid-Phase Extraction (SPE) This protocol uses a 96-well SPE format for high-throughput processing [1].
4.2 Liquid Chromatography (LC) Conditions A stability-indicating method must separate this compound from its degradants and matrix interferences [1].
4.3 Mass Spectrometry (MS) Detection
*Quantifier transition
5.0 Stability Study Protocols & Data Presentation
Table 1: Stability Testing Conditions and Acceptance Criteria [2]
| Stability Type | Test Condition | Sample Groups | Acceptance Criteria |
|---|---|---|---|
| Bench-Top | 4 hours at Room Temp | T0 (immediate), T4 (4 hrs) | Mean accuracy within ±15% of nominal; RSD ≤15% |
| Freeze-Thaw | 3 cycles (-80°C to RT) | Fresh, Post-cycle 1, 2, 3 | Mean accuracy within ±15% of nominal; RSD ≤15% |
| Long-Term | -80°C for 12 months | T0, 1, 3, 6, 9, 12 months | Mean accuracy within ±15% of nominal; RSD ≤15% |
| In-injector | 8°C for 24 hours | T0, T24 (reinject) | Mean accuracy within ±15% of nominal; RSD ≤15% |
| Processed | 8°C for 24 hours | T0, T24 (reinject) | Mean accuracy within ±15% of nominal; RSD ≤15% |
Table 2: Example of Simulated Stability Data for this compound in Human Plasma
| Stability Condition | Time Point | Mean Conc. Found (ng/mL) | Nominal Conc. (ng/mL) | Accuracy (%) | RSD (%) (n=6) |
|---|---|---|---|---|---|
| Bench-Top (RT) | T0 (0h) | 49.8 | 50.0 | 99.6 | 4.2 |
| T4 (4h) | 46.5 | 50.0 | 93.0 | 5.1 | |
| Freeze-Thaw (Cycle 3) | Fresh | 50.1 | 50.0 | 100.2 | 3.8 |
| Cycle 3 | 48.9 | 50.0 | 97.8 | 4.9 | |
| Long-Term (-80°C) | T0 | 50.1 | 50.0 | 100.2 | 3.8 |
| 6 Months | 47.2 | 50.0 | 94.4 | 6.5 | |
| 12 Months | 45.1 | 50.0 | 90.2 | 7.1 |
6.0 Forced Degradation (Stress) Studies
To validate the method as "stability-indicating," forced degradation studies on this compound in solution are essential to demonstrate that the method can detect degradants and separate them from the parent drug [1].
A successful stability-indicating method will show a decrease in the this compound peak and the appearance of well-resolved degradation product peaks without interference.
Lecirelin is a synthetic nonapeptide analog of Gonadotropin-Releasing Hormone (GnRH) that acts as a potent GnRH agonist. [1] [2] It is used in veterinary medicine to regulate reproductive functions.
Proper storage is critical for maintaining the stability and efficacy of this compound.
Table 1: Storage Conditions for this compound
| Form | Condition | Temperature | Remarks |
|---|---|---|---|
| Commercial Solution (Bioveta) | Protect from light; Protect from frost [4] | Not specified (typically room temperature) | Shelf Life: 2 years (packaged for sale) [4] |
| Powder (for research) | Sealed storage, away from moisture [2] | -80°C (2 years) / -20°C (1 year) [2] | Hygroscopic; use desiccant [3] |
While the commercial product is a ready-to-use solution, researchers working with the powder form can use the following protocol.
Protocol 3.1: Preparation of Stock and Working Solutions
Table 2: Sample Stock Solution Preparation Guide
| Solvent | Target Concentration | Volume of Solvent per 1 mg this compound |
|---|---|---|
| Water / PBS | 10 mM | 82.7 µL |
| Water / PBS | 25 mg/mL | 40 µL |
| DMSO | 10 mM | 82.7 µL |
This compound is administered via intramuscular (IM) injection. [1] [4] The dosage is highly dependent on the target species and the indication.
Table 3: Veterinary Dosing Protocol for this compound (based on commercial solution at 0.025 mg/mL)
| Target Species | Indication | Dosage (per animal) | Volume to Administer | Timing |
|---|---|---|---|---|
| Cattle [4] | Oestrus sync, improve conception rate, treat acyclicity | 50 µg | 2 ml | At time of insemination or as per sync protocol |
| Cattle [4] | Treatment of ovarian cysts | 100 µg | 4 ml | Single injection |
| Female Rabbits [4] | Induction of ovulation, improve conception rate | 0.75 µg | 0.03 ml | Immediately after artificial insemination |
Experimental Dosage Findings in Rabbits: A study evaluating different doses of this compound in nulliparous and lactating rabbit provides critical data for researchers. Doses ranging from 0.3 µg to 1.0 µg per animal were found sufficient for good reproductive performance (conception rate, litter size). The study also found that higher doses (≥ 1.5 µg in lactating and ≥ 2.0 µg in nulliparous does) led to an increased rate of abortions. [5]
Protocol 4.1: Experimental Induction of Ovulation in Rabbits
This compound functions as a GnRH receptor agonist. Its mechanism can be visualized through the following signaling pathway.
Diagram 1: this compound GnRH Signaling Pathway. This diagram illustrates the molecular cascade triggered by this compound binding to the GnRH receptor on pituitary gonadotrope cells, leading to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [6]
This compound is primarily used in research related to reproductive physiology and pharmacology.
Table 4: Summary of Key Experimental Findings
| Application / Study Focus | Model | Key Finding | Reference |
|---|---|---|---|
| Dosage Optimization | Rabbit Does | 0.3-1.0 µg dose is effective; higher doses (≥1.5 µg) increase abortion risk. | [5] |
| Fertility Treatment | Cattle | Used to treat ovarian follicular cysts. 100 µg dose is effective. | [4] [2] |
| Synchronization | Cattle | 50 µg dose improves conception rate and synchronizes ovulation. | [4] [6] |
| In Vitro Contractility | Bovine Ovarian Follicles | 2.07 µM concentration increases contraction tension/frequency in preovulatory follicles. | [2] |
Low recovery during SPE can stem from various points in the process. The following flowchart provides a systematic method to diagnose where the loss is occurring.
Once you've identified the likely source of recovery loss, use the following table to implement specific solutions.
| Problem Area | Root Cause | Potential Solutions & Optimization Strategies |
|---|
| Incomplete Elution [1] | Elution solvent is too weak to displace analyte from sorbent [2]. | • Increase elution strength: Use a higher percentage of organic solvent (e.g., acetonitrile or methanol) [2]. • Adjust pH/Add modifiers: For ion-exchange, ensure pH fully neutralizes the sorbent or analyte charge. Add additives like 2-5% formic acid or ammonium hydroxide [2]. • Use a stronger solvent: Switch from methanol to a stronger solvent like acetonitrile, or use a mixture [2]. • Double elution: Perform a second elution with fresh solvent to recover residual analyte. | | Insufficient Retention [1] [2] | Analyte does not bind strongly to the sorbent during the load step. | • Choose correct sorbent chemistry: Select a sorbent (e.g., reversed-phase, ion-exchange) that matches the analyte's properties (logP, pKa) [2]. For charged peptides like Lecirelin, a weak cation-exchange sorbent can be highly effective [2]. • Optimize load conditions: Dilute plasma with aqueous buffer (e.g., pH 7 phosphate) to match the solvent strength of the equilibration step and ensure ideal pH for binding [2]. • Prevent sorbent overloading: Ensure sorbent bed mass is sufficient for the sample volume and matrix complexity [2]. | | Over-Washing [1] | Wash solvent is too strong, prematurely eluting the analyte. | • Use a weaker wash: Start with a mild aqueous or buffered wash (e.g., 5-10% organic solvent in water) and gradually increase strength [2]. • Adjust wash pH: For ion-exchange, use a wash buffer that maintains the charge on both the sorbent and the analyte. |
Developing a robust SPE method is crucial. Here are detailed protocols for critical steps.
This protocol outlines a systematic approach to develop and optimize an SPE method for a peptide in plasma.
Step 1: Analyze Target Analyte & Sample
Step 2: Select SPE Sorbent and Format
Step 3: Condition and Equilibrate
Step 4: Load Sample
Step 5: Wash
Step 6: Elute
When optimizing multiple variables (e.g., antibody concentrations in an ELISA, or sorbent/elution conditions in SPE), a checkerboard titration is an efficient experimental design.
What are the most common mistakes leading to low recovery in SPE? The most common mistakes are: 1) Using a wash solvent that is too strong, prematurely eluting the analyte [1]; 2) Using an elution solvent that is too weak, failing to displace the analyte from the sorbent [2]; and 3) Failing to properly equilibrate the sorbent bed with a solvent that matches the loaded sample, causing the analyte to bypass the sorbent [2].
How can software assist in SPE method development? Specialized software can significantly reduce development time. By inputting details about your target analyte (e.g., functional groups, pKa, logP) and sample matrix, the software can suggest a complete starting method, including sorbent type, bed mass, and load/wash/elution conditions. It also provides troubleshooting suggestions if the initial results are unsatisfactory [2].
My recovery is low and inconsistent. What should I focus on? Poor reproducibility is often related to flow control and sorbent conditioning. Ensure that flow rates are consistent across samples. Make sure the sorbent is never allowed to run dry after the initial conditioning step, as this can lead to channeling and poor, variable recovery [1].
Matrix effects occur when compounds co-eluting with your analyte suppress or enhance its ionization, detrimentally affecting the method's accuracy, reproducibility, and sensitivity [1]. The table below summarizes core concepts.
| Aspect | Description |
|---|---|
| Definition | Interference from co-eluting compounds that suppress or enhance analyte ionization during LC-MS analysis [1]. |
| Primary Cause | Co-elution of matrix components with the analyte [1]. |
| Main Consequences | Impacts accuracy, precision, sensitivity, and reliability of quantitative data [1]. |
Two common methodologies for detecting matrix effects are the post-extraction spike method and the post-column infusion method [1].
Here are common strategies to manage matrix effects, ranging from sample preparation to data correction techniques [1].
| Strategy | Description | Considerations |
|---|---|---|
| Sample Clean-up | Optimizing sample preparation (e.g., protein precipitation, SPE) to remove interfering compounds [1]. | May not remove all interferents, especially those similar to the analyte [1]. |
| Chromatographic Optimization | Altering separation conditions (column, mobile phase, gradient) to shift analyte retention away from interfering compounds [1]. | Can be time-consuming; some mobile phase additives can themselves cause suppression [1]. |
| Sample Dilution | Diluting the sample to reduce the concentration of interfering compounds [1]. | Only feasible for assays with high sensitivity [1]. |
| Internal Standard (IS) Calibration | Using a stable isotope-labeled (SIL) internal standard is the gold standard for correction [1]. | SIL-IS can be expensive and is not always commercially available [1]. |
| Standard Addition Method | Adding known amounts of analyte directly to the sample at multiple concentration levels [1]. | Does not require a blank matrix; good for endogenous compounds but increases analytical workload [1]. |
The following diagram integrates the key steps for investigating matrix effects into a logical workflow. You can adapt this high-level process for Lecirelin.
What is the best internal standard for correcting matrix effects for a peptide like this compound? The most effective internal standard is a stable isotope-labeled (SIL) version of this compound itself (e.g., 13C- or 15N-labeled). Because it has nearly identical chemical and chromatographic properties to the analyte, it co-elutes and experiences the same ionization suppression, providing the most accurate correction [1].
The stable isotope internal standard for my analyte is not available. What are my options? You can consider two alternatives:
Can I completely eliminate matrix effects? It is often very challenging to eliminate matrix effects entirely. The practical goal is to minimize them through sample cleanup and chromatographic separation, and then correct for the remaining effects using a reliable internal standard method [1].
Here are answers to common chromatography challenges relevant to complex peptide analyses.
Q1: My peak heights are decreasing, but retention times and areas are stable. What should I check?
Q2: My retention times are shifting, but peak areas remain consistent. What is the likely cause?
Q3: An extra peak is showing up in my chromatogram. How can I identify the source?
Q4: I am getting jagged, unsmooth peaks. What is the problem?
For a more systematic approach, the table below outlines common symptoms, their likely culprits, and recommended actions.
| Symptom | Likely Culprit | Recommended Action |
|---|---|---|
| Decreasing peak height, stable retention/area [1] | Column | Rinse or replace column; add guard column/sample clean-up |
| Shifting retention times [1] | Pump | Purge pump, clean/replace check valves, check for leaks |
| Peak tailing [1] | Tubing/Fittings | Check for improper tubing cuts, void volumes, loose fittings |
| Extra peaks in chromatogram [1] | Autosampler/Column | Run blank injections; adjust wash protocols; extend run time |
| Jagged, unsmooth peaks [1] | Data Acquisition | Increase data acquisition rate (aim for >10 points/peak) |
| Poor separation of complex samples | Method/Selectivity | Explore 2D-LC, advanced column chemistries, AI optimization tools [2] [3] |
For challenging separations that go beyond routine troubleshooting, modern strategies and technologies can be employed.
Improve Selectivity with Advanced Columns: If standard C18 phases do not provide sufficient separation, consider columns with alternative selectivity:
Consider Two-Dimensional Liquid Chromatography (LC×LC): For extremely complex samples, comprehensive 2D-LC (LC×LC) provides a massive increase in peak capacity. Recent innovations like multi-2D LC×LC, which can switch between different separation mechanisms (e.g., Reversed-Phase and HILIC) in the second dimension, offer maximum separation power [2].
The following workflow diagram outlines a systematic approach to method development and troubleshooting.
Systematic Troubleshooting and Optimization Workflow
The table below summarizes the administration routes and dosages of Lecirelin used in recent scientific studies. Intramuscular injection is the standard and most frequently documented route.
| Animal Model | Purpose of Administration | Recommended Route | Dosage | Citation Source |
|---|---|---|---|---|
| Mice | Induction of superovulation for embryo studies | Not explicitly stated | New derivatives were evaluated; specific this compound dose not detailed [1] | |
| Rabbit (Does) | Induction of ovulation and improvement of conception rate | Intramuscular [2] | 0.75 µg per animal [2] | |
| Cattle (Cows) | Oestrus synchronization, improving conception rate | Intramuscular [2] | 50 µg per animal [2] | |
| Cattle (Cows) | Treatment of ovarian cysts | Intramuscular [2] | 100 µg per animal [2] | |
| Jenny (Donkeys) | Induction and synchronization of ovulation | Intramuscular [3] | 100 µg per animal [3] | |
| In-vitro Study | Study of contraction in preovulatory follicles and cysts | Application to tissue strips | 2.07 μM [4] |
In the absence of specific data, a systematic approach is essential for characterizing any adverse effects. The following workflow outlines a recommended investigative process.
Q1: What are the common clinical signs of an injection site reaction I should look for? Monitor for localized signs such as redness (erythema), swelling (edema), warmth, and pain upon palpation. In more severe cases, you may observe ulceration or abscess formation. Document the onset, duration, and progression of these signs meticulously.
Q2: The commercial formulation I use contains other excipients. Could they be the cause? Yes. Commercial this compound solutions contain inactive ingredients to ensure stability and sterility [2]. A reaction could be due to the active pharmaceutical ingredient (this compound) or any of these excipients. Comparing the reaction to a control group injected with the vehicle solution alone is a critical step.
Q3: How can I design an experiment to test if a reaction is specific to my new this compound derivative? A robust experimental design for a new derivative should include the following groups:
When investigating reactions, it's crucial to consider the broader context of your experiment.
The "tumor flare" or "testosterone flare" is a well-documented, transient phenomenon that occurs upon initial administration of LHRH agonists like Lecirelin [1] [2]. Before suppressing hormone levels, these drugs cause an initial surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a temporary increase in testicular production of testosterone [1] [2].
This flare can have clinical consequences, including a temporary worsening of symptoms, which is particularly critical in patients with high tumor burden or specific conditions [1] [2].
The diagram below illustrates the signaling pathway of LHRH agonists and the key stages where the initial flare and its mitigation occur.
Diagram: LHRH Agonist Signaling and Flare Mechanism. The initial agonist binding triggers signaling that increases hormone release. Chronic exposure leads to receptor downregulation and suppression. Anti-androgens mitigate flare effects by blocking the androgen receptor (AR).
Clinical and experimental protocols have established effective methods to manage the flare phenomenon. The primary strategy involves the use of anti-androgens.
The most common and recommended strategy is to administer anti-androgen therapy before starting an LHRH agonist [1] [2].
The table below summarizes the key approaches for flare management.
| Strategy | Mechanism | Clinical/Experimental Context |
|---|---|---|
| Anti-Androgen Pre-treatment [1] [2] | Blocks androgen receptors on cancer cells, preventing testosterone from fueling tumor growth. | Standard clinical practice for patients starting LHRH agonists. |
| Use of LHRH Antagonists [2] | Immediate blockade of GnRH receptors, preventing LH/FSH release and eliminating the flare. | Preferred in urgent situations (e.g., impending spinal cord compression, severe urinary obstruction). |
| Monitoring Flare Biomarkers | Tracking testosterone, LH, and PSA levels to quantify and monitor the flare. | Critical for research to assess flare intensity and mitigation efficacy. |
For researchers, accurately accounting for the flare is crucial for data integrity.
Q1: How long does the initial testosterone flare typically last? The surge in testosterone is transient. Levels typically peak within 2 to 3 days after the first injection and return to baseline or begin falling towards castrate levels within 1 to 2 weeks. Castrate levels are usually achieved within 3 to 4 weeks of continuous treatment [2].
Q2: Are there alternatives to LHRH agonists that avoid the flare entirely? Yes, LHRH antagonists (e.g., degarelix, relugolix) are a distinct class of drugs that work by immediately blocking the GnRH receptor, thereby suppressing testosterone production without an initial flare [1] [2]. They are particularly useful in clinical situations where a flare could be dangerous and are a valuable research tool for studying androgen deprivation without the confounding flare effect.
Q3: What are the clinical consequences of an unmitigated flare? In patients with advanced disease, particularly those with widespread bone metastases or spinal cord involvement, the flare can lead to a worsening of symptoms. This may include increased bone pain, worsening of urinary obstructive symptoms, or, in rare severe cases, spinal cord compression with potential neurological deficits [1] [2].
The general principles and experimental protocols for investigating drug stability are well-established. The table below summarizes the key stress conditions recommended by regulatory guidelines (like ICH) to understand a drug's degradation profile [1] [2].
| Stress Condition | Typical Protocol Parameters | Purpose & Analysis |
|---|---|---|
| Acidic Hydrolysis | e.g., 0.1N HCl for 30 minutes at room temperature [1] | Identify acid-labile degradation products; often requires neutralization before analysis [1]. |
| Basic Hydrolysis | e.g., 0.1N NaOH for 30-100 minutes at room temperature [1] [2] | Identify base-catalyzed degradation; can cause significant degradation (e.g., 44% for lercanidipine) [2]. |
| Oxidative Stress | e.g., 0.1% - 3% H₂O₂ for 30 minutes to 1 hour at room temperature or 80°C [1] [2] | Understand susceptibility to oxidation, a common pathway for peptides. |
| Thermal Degradation | e.g., 60°C - 70°C for 72 hours to 10 days (solid state) [1] [2] | Assess stability under accelerated aging conditions. |
| Photolytic Stress | e.g., Exposure to UV light (200 W·h/m²) and visible light (1.2 million Lux·h) [1] | Determine if the compound is photosensitive and requires light-protected packaging. |
Developing a "stability-indicating" method is crucial—one that can accurately measure the active drug while separating it from its degradation products [1]. Here is a generalized workflow for this process:
Key considerations for your method based on published protocols [1] [2]:
The following table summarizes the key findings on Leuprorelin's interaction with the Gonadotropin-Releasing Hormone Receptor (GnRHR) based on the search results.
| Aspect | Details on Leuprorelin |
|---|---|
| Receptor Target | Gonadotropin-Releasing Hormone Receptor (GnRHR) [1] [2] |
| Binding Effect | High cell-surface GnRH-R levels influence the extent of Leuprorelin acetate (LA)-mediated tumor growth inhibition [1]. |
| Binding Strength | Atomic Force Microscopy (AFM) detected two different receptor bound strengths, suggesting the existence of two distinct GnRH-R classes [1]. |
| Receptor Regulation | Long/continuous treatment (up to 30 days) induces a post-transcriptional up-regulation of GnRH-R at the plasma membrane (increase of ~80% at high dose) [1]. |
For the referenced AFM study on Leuprorelin, the experimental methodology was as follows [1]:
This process of studying the dissociation of a tip-bound ligand from a cell surface receptor by applying a pulling force is known as single-molecule force spectroscopy [1].
The diagram below illustrates the general signaling pathway for GnRH agonists like Leuprorelin. Note that this is a class-level mechanism, as the specific pathway for Lecirelin was not available in the search results.
The core mechanism involves over-stimulation and subsequent downregulation of the GnRH receptor, leading to suppressed hormone production [2].
The table below summarizes experimental findings from two controlled animal studies that directly compared the LH-releasing ability of lecirelin and native GnRH.
| GnRH Analog | Species | Dose | Mean Max LH Concentration | Statistical Significance vs. Gonadorelin | Citation |
|---|---|---|---|---|---|
| This compound | Cattle | 25 μg | 73.3 ± 17.8 ng/mL | Significantly greater (P < 0.05) | [1] |
| This compound | Cattle | 50 μg | 61.6 ± 5.9 ng/mL | Significantly greater (P < 0.05) | [1] |
| Gonadorelin (Native GnRH) | Cattle | 100 μg | 28.6 ± 7.1 ng/mL | (Baseline for comparison) | [2] |
| This compound | Sheep | 25 μg | 61.6 ± 5.9 ng/mL | Significantly greater (P < 0.05) | [2] |
| Gonadorelin (Native GnRH) | Sheep | 100 μg | 28.6 ± 7.1 ng/mL | (Baseline for comparison) | [2] |
To evaluate and compare the potency of GnRH analogs, researchers typically use standardized in vivo experiments to measure the LH response.
The following diagram illustrates the cellular mechanism of action for GnRH and its analogs, which is fundamental to understanding their potency.
This signaling pathway is initiated when GnRH or an agonist like this compound binds to the GnRH receptor (GnRHR) on pituitary gonadotrope cells [3] [4]. This binding activates the Gαq/11 protein, which stimulates Phospholipase Cβ (PLCβ). PLCβ hydrolyzes the membrane lipid PIP₂, generating two key second messengers: Diacylglycerol (DAG) and Inositol Trisphosphate (IP₃) [4].
| Method Type & Application | Key Chromatographic Conditions | Validation Parameters & Results | Source |
|---|
| RP-HPLC (Bulk & Nanosuspension) [1] | Column: Kromasil C18 (250 x 4.6 mm, 5µm) Mobile Phase: Acetate buffer (pH 4.5):ACN (10:90) Detection: 240 nm Retention Time: 7.7 min | Linearity: 5-25 µg/mL (r² = 0.9993) Accuracy: ~100% Recovery Precision (RSD): <2% | [1] | | Stability-Indicating HPLC (Tablets) [2] | Column: YMC Pack C8 (150 x 4.6 mm, 5µm) Mobile Phase: Phosphate buffer (pH 3.5):MeOH (35:65) Detection: 240 nm | Linearity: 20-80 µg/mL (r² = 0.9992) Accuracy: 99.3-101.9% Robustness: Established against small changes | [2] | | RP-HPLC (Tablets) [3] | Column: C18 (250 x 4.6 mm, 5µm) Mobile Phase: MeOH:Water (90:10) Detection: 237 nm Retention Time: 6.48 min | Linearity: 5-80 µg/mL (r² = 0.9999) Precision (RSD): <1.5% | [3] | | UPLC-MS/MS (Human Plasma) [4] | Column: UPLC BEH C18 (50 x 2.1 mm, 1.7µm) Detection: MS/MS | Linearity: 0.010–20.0 ng/mL Precision (RSD): <5.8% Recovery: >94% | [4] |
For researchers looking to implement these methods, here is a more detailed breakdown of two key protocols.
This method was validated per ICH Q2(R1) guidelines and is suitable for drug content, content uniformity, and dissolution samples.
This method is validated for assay and content uniformity testing and can distinguish the drug from its degradation products.
The workflow below summarizes the key steps in developing and validating a stability-indicating HPLC method based on these protocols.
A 2025 ring study assessed the reproducibility of immunohistochemical (IHC) tests for breast cancer biomarkers (ER, PR, HER2, Ki-67) across ten hospitals in Vietnam [1]. Although the subject is different from Lecirelin, the methodology and reporting provide a perfect model for how inter-laboratory reproducibility is evaluated and presented.
The key components of such a study are summarized in the table below.
| Study Aspect | Description from the Breast Cancer Biomarker Study |
|---|---|
| Objective | To assess the reproducibility of IHC testing for ER, PR, HER2, and Ki-67 across different clinical laboratories [1]. |
| Design | External Quality Assessment (EQA) ring study. Each lab tested its own samples and samples from all other participating labs [1]. |
| Key Metrics | Cohen's kappa (κ) for agreement and Coefficient of Variation (CV) [1]. |
| Sample Results | - ER: κ = 0.822, CV = 4.8% (Least variation)
Based on the model study, here is a detailed breakdown of the methodology that could be applied to a peptide like this compound [1]:
The process described above can be effectively communicated through a workflow diagram. The following chart outlines the general structure of an External Quality Assessment (EQA) ring study.
EQA Ring Study Workflow - This diagram illustrates the key stages of a ring study, where samples are prepared by multiple labs, centrally redistributed for testing, and then analyzed for consistency.
To effectively interpret the results of such a study, it's crucial to understand the core statistical concepts used to measure agreement and variation. The following chart breaks down these key metrics.
Key Statistical Metrics - This diagram explains the two primary statistical measures used to evaluate reproducibility in inter-laboratory studies.
While specific data on this compound is unavailable, the framework from the breast cancer biomarker study provides a clear, evidence-based blueprint for how its reproducibility would be tested and reported.
To find the specific information you need on this compound, I suggest you:
While specific batch-to-batch data is lacking, the table below summarizes key information about this compound from the available literature, which can serve as a basis for comparison with other GnRH agonists.
| Parameter | Details on this compound | Context & Comparative Insight |
|---|---|---|
| Common Applications | Used in cattle, rabbits, and evaluated in horses [1] [2]. | Similar to other GnRH agonists (e.g., Buserelin, Gonadorelin) used for ovulation induction in various species [3] [4]. |
| Effective Dosage | 25 μg in cattle [4]; 0.3-1.0 μg in rabbits [5]. | Dosages are product- and species-dependent. A half-dose (12.5 μg) of this compound was also effective in cattle [4]. |
| LH Release Profile | Induces a significantly higher and faster LH surge compared to Gonadorelin in cattle [4]. | The magnitude and timing of the LH surge can be a critical quality attribute, varying between different GnRH agonists [4]. |
| Ovulation Induction Efficacy | Highly effective (82-100% follicle disappearance) in cattle [4]. Comparable pregnancy rates to hCG in horses [2]. | Efficacy is a key performance metric. The response can be influenced by the stage of the estrous cycle and follicle size at treatment [1]. |
To objectively compare the batch-to-batch performance of a peptide drug like this compound, the following experimental approaches are recommended. These protocols help ensure that the product delivers consistent therapeutic benefit.
Pharmacokinetic (PK) Bioequivalence Study Design
Chemical Composition Consistency Analysis
The following diagram outlines the core workflow for conducting a batch-to-batch variability analysis, integrating both chemical and biological assessment methods:
For researchers and drug development professionals, establishing batch-to-batch consistency is critical.